(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(4-methyl-2-thienyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane
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Overview
Description
Synthesis Analysis
The synthesis of diazabicyclo nonane derivatives, including structures similar to our molecule of interest, often involves complex reactions that provide high selectivity and yield. For example, the synthesis of 3,7-diazabicyclo[3.3.1]nonane derivatives has been explored through reactions that offer high degrees of subtype selectivity and affinity towards specific receptors, indicating the sophisticated methods employed in generating these compounds (Eibl et al., 2013).
Molecular Structure Analysis
The molecular structure of diazabicyclo nonanes, including our compound, is crucial for its interaction with biological systems. Structural studies often involve X-ray crystallography and NMR spectroscopy, providing insights into the conformation and configuration of these molecules. For example, studies have shown how different substituents can influence the molecular conformation, impacting their biological activity and chemical reactivity (Fernández et al., 1992).
Chemical Reactions and Properties
The chemical reactivity of diazabicyclo nonanes can be influenced by their structure, leading to various chemical transformations. These compounds are known for participating in reactions that allow for the introduction of different functional groups, expanding their chemical diversity. Notably, the presence of specific substituents can enable reactions such as nucleophilic substitution, cycloaddition, and ring-opening reactions, which are critical for the synthesis of more complex derivatives (Maraš et al., 2012).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies on related diazabicyclo nonanes have highlighted how structural modifications can alter these properties, affecting their stability, storage, and handling (Kostyanovsky et al., 1999).
Chemical Properties Analysis
The chemical properties of diazabicyclo nonanes, such as acidity, basicity, and reactivity towards different chemical reagents, are key for their applications in synthesis and drug design. These properties are determined by the functional groups present in the molecule and their interaction with the surrounding environment. Research has shown that modifying the structure of diazabicyclo nonanes can significantly impact their chemical behavior, providing valuable insights for the development of new compounds with desired chemical properties (Chen et al., 2014).
properties
IUPAC Name |
cyclobutyl-[(1S,5R)-6-(4-methylthiophen-2-yl)sulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S2/c1-12-7-16(23-11-12)24(21,22)19-9-13-5-6-15(19)10-18(8-13)17(20)14-3-2-4-14/h7,11,13-15H,2-6,8-10H2,1H3/t13-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTZEFYJOOUKCB-DZGCQCFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)S(=O)(=O)N2CC3CCC2CN(C3)C(=O)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=C1)S(=O)(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(4-methyl-2-thienyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane |
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